molecular formula C17H28N2OS B14451037 N-(2-Hydroxyethyl)-N'-(1-phenyloctyl)thiourea CAS No. 74787-60-3

N-(2-Hydroxyethyl)-N'-(1-phenyloctyl)thiourea

Cat. No.: B14451037
CAS No.: 74787-60-3
M. Wt: 308.5 g/mol
InChI Key: SYFKKNZIKMNRRI-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents This particular compound features a hydroxyethyl group and a phenyloctyl group attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea typically involves the reaction of 1-phenyloctylamine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction proceeds as follows:

  • Step 1: Formation of 1-phenyloctylamine

      Reactants: 1-bromooctane and aniline

      Conditions: Reflux in ethanol

      :

      Reaction: C6H5NH2+C8H17BrC6H5NHC8H17+HBr\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_8\text{H}_{17}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{NH}\text{C}_8\text{H}_{17} + \text{HBr} C6​H5​NH2​+C8​H17​Br→C6​H5​NHC8​H17​+HBr

  • Step 2: Formation of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea

      Reactants: 1-phenyloctylamine, 2-chloroethanol, thiourea

      Conditions: Base (e.g., sodium hydroxide), reflux

      :

      Reaction: C6H5NHC8H17+ClCH2CH2OH+NH2CSNH2C6H5NHC8H17NHCSNHCH2CH2OH+NaCl\text{C}_6\text{H}_5\text{NH}\text{C}_8\text{H}_{17} + \text{ClCH}_2\text{CH}_2\text{OH} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}\text{C}_8\text{H}_{17}\text{NHCSNHCH}_2\text{CH}_2\text{OH} + \text{NaCl} C6​H5​NHC8​H17​+ClCH2​CH2​OH+NH2​CSNH2​→C6​H5​NHC8​H17​NHCSNHCH2​CH2​OH+NaCl

Industrial Production Methods

Industrial production of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N’-(1-phenyloctyl)thiourea.

    Reduction: Formation of N-(2-hydroxyethyl)-N’-(1-phenyloctyl)amine.

    Substitution: Formation of various substituted thioureas depending on the substituent introduced.

Scientific Research Applications

N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance solubility and facilitate cellular uptake, while the phenyloctyl group can interact with hydrophobic regions of proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N’-(1-phenylhexyl)thiourea
  • N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea
  • N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea

Uniqueness

N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is unique due to its longer alkyl chain (octyl group), which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain molecular targets. This can result in distinct biological and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

74787-60-3

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(1-phenyloctyl)thiourea

InChI

InChI=1S/C17H28N2OS/c1-2-3-4-5-9-12-16(15-10-7-6-8-11-15)19-17(21)18-13-14-20/h6-8,10-11,16,20H,2-5,9,12-14H2,1H3,(H2,18,19,21)

InChI Key

SYFKKNZIKMNRRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CC=C1)NC(=S)NCCO

Origin of Product

United States

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